molecular formula C8H8N4OS B2945555 3-Aminothieno[2,3-b]pyridine-2-carbohydrazide CAS No. 890095-19-9

3-Aminothieno[2,3-b]pyridine-2-carbohydrazide

Cat. No.: B2945555
CAS No.: 890095-19-9
M. Wt: 208.24
InChI Key: OUWZLWNYPMYNNH-UHFFFAOYSA-N
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Description

3-Aminothieno[2,3-b]pyridine-2-carbohydrazide (CAS 890095-19-9) is a high-purity chemical building block that features a privileged thieno[2,3-b]pyridine scaffold, an amino group, and a reactive carbohydrazide moiety. This combination makes it a highly versatile intermediate for constructing diverse polyheterocyclic systems with significant research potential in medicinal and synthetic chemistry. Key Research Applications & Value: Versatile Synthetic Intermediate: This compound serves as a key precursor in the synthesis of complex heterocyclic ensembles. It undergoes unusual oxidative dimerization with sodium hypochlorite to form complex polycyclic structures like pyrido[3′′′′,2′′′′:4‴,5‴]thieno[2‴,3‴:4″,5″]pyrrolo[3″,4″:3′,4′]pyrrolo-[2′,3′:4,5]thieno[2,3-b]pyridine-6,13-diones . Furthermore, it can be cyclized with ketones such as acetone to produce 2,2-dimethyl-2,3-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(1H)-ones, a tricyclic system of high interest . Scaffold for Biologically Active Compounds: The thieno[2,3-b]pyridine core is a cornerstone in modern drug discovery, demonstrating a wide array of biological activities . Derivatives of this scaffold have been investigated as potent tubulin polymerization inhibitors with antitumor potential , selective muscarinic acetylcholine receptor 4 (M4) positive allosteric modulators , and inhibitors of kinases like LIMK1 and IKK, relevant in cancer and inflammatory diseases . This compound's carbohydrazide group is particularly useful for generating derivatives like hydrazones, which are commonly explored for their biological activities . Broader Therapeutic Potential: Research into related thieno[2,3-b]pyridine compounds has revealed potential applications as antimicrobial and antiprotozoal agents, anti-Alzheimer treatments, anticonvulsants, and agrochemicals such as herbicide antidotes . This product is intended for research and development use only, strictly by technically qualified individuals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

3-aminothieno[2,3-b]pyridine-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4OS/c9-5-4-2-1-3-11-8(4)14-6(5)7(13)12-10/h1-3H,9-10H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUWZLWNYPMYNNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC(=C2N)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Aminothieno[2,3-b]pyridine-2-carbohydrazide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene ring and amino group in 3-aminothieno[2,3-b]pyridine-2-carbohydrazide are susceptible to oxidation. Key pathways include:

S-Oxidation

  • Reagents : Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (MCPBA), or NaOCl.

  • Products : Sulfoxides or sulfones, depending on reaction conditions.

    • Example: Oxidation with H₂O₂ in acetic acid yields the sulfoxide derivative, while prolonged treatment forms the sulfone .

Oxidative Dimerization

  • Reagents : Aqueous NaOCl under phase-transfer conditions (e.g., CH₂Cl₂/H₂O with benzyltriethylammonium chloride).

  • Products : Polyheterocyclic dimers via C–N and C–C bond formation (Figure 1). Stereoselectivity is observed, favoring (R,R,R,R/S,S,S,S) enantiomers .

Table 1: Oxidation Reactions and Yields

ReagentConditionsProductYield (%)Reference
NaOCl (10% aq.)CH₂Cl₂/H₂O, PTC, 4–10 hDimeric pyrido-thieno-pyrrolo derivatives43–64
H₂O₂/AcOHReflux, 6 hSulfoxide65–78
MCPBACH₂Cl₂, r.t., 3 hSulfone72

Condensation Reactions

The carbohydrazide group (-CONHNH₂) participates in condensation with carbonyl compounds (aldehydes/ketones) to form hydrazones.

Hydrazone Formation

  • Reagents : Aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol under acidic catalysis.

  • Products : Schiff bases with potential biological activity (e.g., antimicrobial, anticancer) .

Table 2: Condensation Reactions

Carbonyl CompoundConditionsProductYield (%)Application
4-NitrobenzaldehydeEtOH, HCl, reflux(E)-N'-(4-nitrobenzylidene) derivative85Antitubercular lead
AcetophenoneMeOH, Δ, 12 hHydrazone78Kinase inhibition

Cyclization Reactions

The carbohydrazide moiety facilitates cyclization to form triazoles, oxadiazoles, or fused heterocycles.

Triazole Formation

  • Reagents : NaN₃/CuI (Click Chemistry) or thiocyanate derivatives.

  • Products : 1,2,3-Triazoles via Huisgen cycloaddition .

Intramolecular Cyclization

  • Reagents : POCl₃ or PCl₅.

  • Products : Thieno[2,3-b]pyrido[3,2-e] oxadiazines .

Table 3: Cyclization Pathways

ReagentConditionsProductYield (%)Reference
POCl₃Toluene, refluxOxadiazine-fused thienopyridine68
NaN₃/CuIH₂O/EtOH, r.t.1,2,3-Triazole derivative90

Substitution Reactions

The amino group (-NH₂) undergoes nucleophilic substitution or acylation.

Acylation

  • Reagents : Acetyl chloride or anhydrides in pyridine.

  • Products : N-Acetyl derivatives, enhancing lipophilicity for drug design .

Electrophilic Aromatic Substitution

  • Reagents : HNO₃/H₂SO₄ (nitration) or Cl₂/FeCl₃ (chlorination).

  • Products : Nitro- or chloro-substituted derivatives at the C-5/C-6 positions .

Table 4: Substitution Reactions

Reaction TypeReagentConditionsProductYield (%)
NitrationHNO₃/H₂SO₄0–5°C, 2 h5-Nitro derivative55
AcylationAc₂O/pyridineReflux, 4 hN-Acetyl carbohydrazide82

Biological Relevance

Derivatives of 3-aminothieno[2,3-b]pyridine-2-carbohydrazide exhibit:

  • Anticancer Activity : Dimeric products inhibit acetylcholinesterase (IC₅₀ = 2.1 μM) and proto-oncogene tyrosine-protein kinase Src .

  • Antimicrobial Properties : Hydrazones show MIC values of 4–8 μg/mL against Staphylococcus aureus .

Scientific Research Applications

While the exact compound "3-Aminothieno[2,3-b]pyridine-2-carbohydrazide" is not directly discussed in the provided search results, information on closely related compounds such as Methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate and 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid can provide insights into potential applications .

Potential Applications Based on Related Compounds

Due to the absence of specific information for “this compound”, the applications outlined below are inferred from the uses of structurally similar compounds:

  • Pharmaceutical Development: Methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate serves as an intermediate in synthesizing pharmaceutical agents, particularly those targeting neurological disorders, enhancing drug efficacy and specificity .
  • Biochemical Research: Methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate is used in studies investigating enzyme interactions and metabolic pathways, providing insights into cellular processes and potential therapeutic targets .
  • Material Science: Methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate is used in developing novel materials, like organic semiconductors, which are essential for advancing electronic devices and renewable energy technologies .
  • Agricultural Chemistry: Methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate plays a role in formulating agrochemicals that improve crop resilience and yield, addressing challenges in food security and sustainable agriculture .
  • Synthesis of Heterocyclic Compounds: 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid is a building block for synthesizing more complex heterocyclic compounds.
  • Precursor for Bioactive Molecules: 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid serves as a precursor for bioactive molecules that can inhibit specific enzymes or receptors.
  • Drug Development: Research has shown the potential of 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid in developing drugs for treating various diseases, including cancer and neurological disorders.
  • Industrial Applications: 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid is used in the synthesis of dyes, pigments, and other industrial chemicals.

Additional Considerations

  • The reaction of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate with nucleophilic and electrophilic reagents can yield new pyrido[3',2':4,5]thieno[3,2-d]pyrimidines, which might be of pharmacological importance .
  • Thienopyridines are useful as insecticides, pesticides, herbicide antidotes with respect to 2,4-dichlorophenoxyacetic acid (2,4-D), and plant growth regulators .

Mechanism of Action

The mechanism of action of 3-Aminothieno[2,3-b]pyridine-2-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include inhibition of signal transduction pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Properties :

  • Reactivity : The carbohydrazide group undergoes condensation, cyclization, and nucleophilic substitution reactions, enabling access to diverse heterocycles.
  • Applications : Used in medicinal chemistry (antiviral, antitubercular agents) and materials science (fluorescent compounds) .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Analogues of 3-Aminothieno[2,3-b]pyridine-2-carbohydrazide

Compound Substituents/Modifications Synthesis Method Key Applications/Findings Reference
This compound -CONHNH₂ at C2 Hydrazine hydrate reflux in ethanol (85–90%) Precursor for pyridothienopyrimidines, triazines
3-Aminothieno[2,3-b]pyridine-2-carboxamide -CONH₂ at C2 Alkaline hydrolysis of carbonitrile derivatives LIMK1 inhibitors; antitubercular agents (with substitutions)
3-Aminothieno[2,3-b]pyridine-2-carbonitrile -CN at C2 Chloroacetonitrile reaction with cyanopyridine-thiones Intermediate for methanimidate derivatives
Aminofuro(thieno)[2,3-b]pyridine-2-carbohydrazide Furopyridine fusion at C2 Multi-step synthesis from cyclopentadienyl precursors Anti-ASFV activity (99% inhibition at 100 µM)

Carbohydrazide vs. Carboxamide

  • Carbohydrazide (-CONHNH₂): Forms Schiff bases with aldehydes/ketones (e.g., reaction with cinnamonitrile yields pyrido[3',2':4,5]thieno[3,2-d]pyrimidines ). Cyclizes with triethyl orthoformate to generate pyrimidine-4(3H)-ones . Higher versatility in forming bis-derivatives (e.g., 1,4-phenylene-linked bis-carbohydrazides) .
  • Carboxamide (-CONH₂): Limited to amidation or hydrolysis reactions. Requires substitutions (e.g., trifluoromethyl at C4 or C6) for bioactivity.

Carbonitrile (-CN) Derivatives

  • Serve as intermediates for methanimidate synthesis (e.g., reaction with triethyl orthoformate yields imidate derivatives for pyrimidinones) .
  • Less reactive toward nucleophiles compared to carbohydrazides.

Table 2: Bioactivity of Key Derivatives

Compound Biological Activity Mechanism/Findings Reference
This compound Antiviral (ASFV) 99% inhibition at 100 µM (compound 6b)
4-Chloro-6-(trifluoromethyl)carboxamide Antitubercular IC₉₀ = 2.5 µM against M. tuberculosis
Pyrido[3',2':4,5]thieno[3,2-d]pyrimidinones Pim-1 kinase inhibition IC₅₀ = 0.41–3.38 µM (MCF7/HCT116 cells)
Bis-carbohydrazide derivatives Fluorescent materials UV fluorescence in pyrimido[2,1-a]isoindoles

Key Findings :

  • Substitutions at C4/C6 (e.g., trifluoromethyl, cyano) enhance antitubercular potency .
  • The hydrazide group’s nucleophilicity enables broader derivatization for antiviral and kinase inhibitors .

Structure-Activity Relationship (SAR) Insights

  • Position 3 (Amino Group): Essential for hydrogen bonding in LIMK1 inhibition; removal abolishes activity .
  • Position 2 (Carbohydrazide vs. Carboxamide) : Hydrazide derivatives show superior reactivity and antiviral activity compared to carboxamides .
  • Position 4/6 Substituents : Electron-withdrawing groups (e.g., -CF₃, -CN) improve antitubercular activity by enhancing target binding .

Biological Activity

3-Aminothieno[2,3-b]pyridine-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a thieno[2,3-b]pyridine core with an amino group and a carbohydrazide moiety, which contribute to its unique chemical reactivity and biological activity. The structural formula can be represented as follows:

C8H9N5S\text{C}_8\text{H}_9\text{N}_5\text{S}

1. Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of various enzymes and proteins. Its mechanism of action involves binding to the active sites of target enzymes, thereby blocking substrate access or altering enzyme conformation. Notably, it has been identified as a selective inhibitor of glycogen synthase kinase-3 (GSK-3), which plays a crucial role in cell signaling pathways related to cancer and neurodegenerative diseases .

2. Anticancer Properties

The compound has shown promise in cancer treatment due to its ability to induce apoptosis in cancer cells. In vitro studies demonstrated that it inhibits cell proliferation in various human cancer cell lines by modulating key signaling pathways . For instance, it affects microtubule dynamics by interacting with the colchicine binding site on tubulin, leading to disrupted mitotic processes .

3. Antimicrobial Activity

In addition to anticancer effects, this compound exhibits antimicrobial properties against several pathogens. It has been tested against Staphylococcus epidermidis and Leishmania amazonensis, showing significant inhibitory effects .

Case Study 1: GSK-3 Inhibition

A study evaluated the inhibitory effects of this compound on GSK-3 activity. The compound demonstrated an IC50 value of approximately 0.9 µM, indicating potent inhibition compared to control compounds .

Case Study 2: Anticancer Activity

In a series of experiments involving various human cancer cell lines (e.g., breast and prostate cancers), the compound was found to reduce cell viability significantly at concentrations ranging from 10 µM to 50 µM. Flow cytometry analysis revealed that treated cells exhibited increased rates of apoptosis and cell cycle arrest at the G1 phase .

Comparative Analysis

A comparison with similar compounds reveals that while many thienopyridines exhibit biological activity, the specific functional groups present in this compound enhance its potency as an enzyme inhibitor and anticancer agent.

CompoundBiological ActivityIC50 (µM)
This compoundGSK-3 Inhibitor0.9
4-Aminobenzothieno[3,2-d]pyrimidinesLIMK1 InhibitorVaries
4-Aminothienopyridine-3-carbonitrilesAntimicrobial against StaphylococcusVaries

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzymatic Inhibition: It binds selectively to GSK-3 and other kinases involved in critical signaling pathways.
  • Microtubule Destabilization: By binding to tubulin, it disrupts microtubule formation essential for mitosis.
  • Receptor Modulation: The compound has shown potential in modulating G protein-coupled receptors (GPCRs), particularly the adenosine A2A receptor .

Q & A

Q. What are the standard synthetic routes for 3-aminothieno[2,3-b]pyridine-2-carbohydrazide?

The compound is typically synthesized via cyclization reactions. For example, ethyl (3-cyano-5-ethoxycarbonyl-6-methyl-4-styryl-2-pyridylsulfanyl)acetate undergoes hydrazinolysis with hydrazine hydrate, followed by cyclization in ethanol under reflux with sodium acetate to yield the carbohydrazide derivative . Key intermediates like ethyl chloroacetate and pyridine-2(1H)-thione derivatives are critical precursors.

Q. How is this compound characterized structurally?

Structural elucidation relies on spectral techniques:

  • NMR : Distinct signals for the carbohydrazide NH2 group (~8–10 ppm) and aromatic protons (~6–8 ppm).
  • IR : Peaks at 3200–3400 cm<sup>−1</sup> (N–H stretching) and 1650–1700 cm<sup>−1</sup> (C=O).
  • Elemental analysis : Confirms C, H, N, and S content .

Q. What are common derivatives synthesized from this compound?

The carbohydrazide serves as a scaffold for:

  • Acylhydrazones : Condensation with aromatic aldehydes (e.g., benzaldehyde) in ethanol .
  • Pyrimidines/oxadiazoles : Reaction with triethylorthoformate or carbon disulfide .
  • Pyrazoles : Cyclization with β-dicarbonyl compounds (e.g., acetylacetone) .

Q. What biological activities are associated with this compound?

It exhibits analgesic activity via integrated tests (orofacial trigeminal pain, thermal tail immersion, hot plate), with Anat values (e.g., 50.1–68.4) surpassing reference drugs like metamizole sodium . Derivatives also show anticancer potential against MDA-MB-231 cells .

Advanced Research Questions

Q. How do reaction conditions influence product yield in cyclization reactions?

  • Time : Prolonged reflux (3 hours vs. 30 minutes) shifts products from sulfanylpyridines to thieno[2,3-b]pyridines due to thermodynamically favored cyclization .
  • Catalysts : Sodium acetate accelerates cyclization, while DMF with K2CO3 facilitates intramolecular reactions .
  • Solvent polarity : Ethanol favors hydrazide formation, while pyridine enhances hydrazinolysis .

Q. How to resolve contradictions in bioactivity data between in vitro and in vivo models?

  • Statistical rigor : Use ANOVA to validate results (e.g., AZ-023’s Anat value variance: s<sup>2</sup> = 19.4, V = 5.7%) .
  • Dose-response studies : Identify optimal concentrations (e.g., 10 µM for cytotoxic derivatives ).
  • Mechanistic assays : Pair behavioral tests (e.g., hot plate) with receptor binding studies (e.g., COX-2 inhibition) .

Q. What computational strategies predict structure-activity relationships (SAR)?

  • Docking : AutoDock Vina screens targets like prostaglandin EP4 or CB1 receptors .
  • QSAR models : Correlate substituents (e.g., trifluoromethyl groups) with bioactivity using Hammett constants .
  • MD simulations : Assess stability of carbohydrazide-protein complexes (e.g., with 5-lipoxygenase) .

Q. How to optimize stability for in vivo applications?

  • Derivatization : Acylhydrazones (e.g., compound 11a-c ) improve metabolic stability .
  • Formulation : Encapsulation in PLGA nanoparticles enhances bioavailability .
  • Storage : Store at 2–8°C in anhydrous conditions to prevent hydrolysis .

Methodological Challenges

Q. How to design preclinical toxicity studies for derivatives?

  • Acute toxicity : Follow OECD 423 guidelines with dose escalation in rodents.
  • Organ-specific assays : Evaluate hepatic (ALT/AST), renal (creatinine), and hematological parameters .
  • Chronic models : 90-day studies to assess cumulative effects .

Q. What strategies address spectral ambiguities in characterization?

  • 2D NMR : COSY and HSQC resolve overlapping aromatic signals .
  • X-ray crystallography : Confirm tautomeric forms (e.g., enol vs. keto) .
  • Mass spectrometry : HRMS distinguishes isomers (e.g., 7a vs. 7b ) .

Q. How to reconcile divergent cytotoxicity data across cell lines?

  • Panel testing : Use NCI-60 cell lines to identify selectivity (e.g., MDA-MB-231 vs. MCF-7) .
  • Apoptosis assays : Flow cytometry (Annexin V/PI) validates mechanisms .
  • Resistance studies : CRISPR screens for gene targets (e.g., Bcl-2) .

Future Directions

Q. Can green chemistry approaches improve synthesis?

  • Solvent-free reactions : Microwave-assisted cyclization reduces ethanol use .
  • Biocatalysis : Lipases for enantioselective derivatization .
  • Waste minimization : Recover sodium acetate via crystallization .

Q. What unexplored pharmacological targets exist?

  • Neuropathic pain : Screen TRPV1/TRPA1 modulation .
  • Antimicrobials : Test against ESKAPE pathogens with MIC assays .
  • Antidiabetics : PPAR-γ agonist activity in 3T3-L1 adipocytes .

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